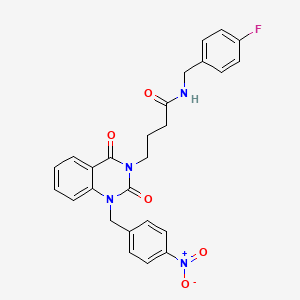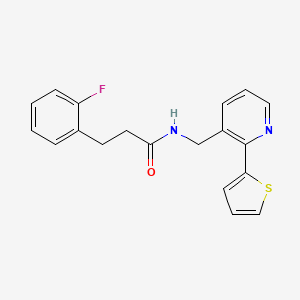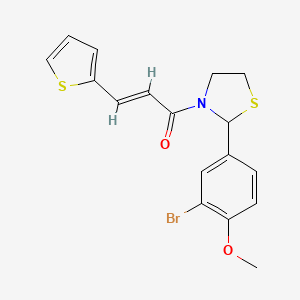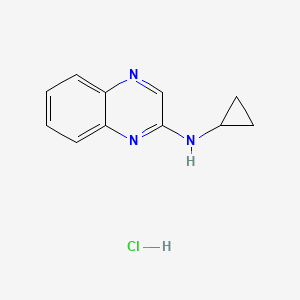
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H23FN4O5 and its molecular weight is 490.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide and its derivatives are primarily explored in the realm of chemical synthesis, highlighting their potential in forming complex molecular structures. A study demonstrated the formation of diverse polycyclic spirooxindoles through a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, showcasing the compound's utility in synthesizing spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity (Jing Sun et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound's derivatives have been investigated for their therapeutic potential. For instance, the 2,4-diaminoquinazoline series, including structures related to this compound, was evaluated as inhibitors of Mycobacterium tuberculosis growth, identifying key structural features essential for activity and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Biomolecular Interactions
Research into biomolecular interactions has also benefited from derivatives of this compound. For example, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential employed derivatives like NBD-labeled lipids, which include structures similar to this compound, to investigate fluorescence properties and reactions indicative of probe positioning and environmental sensitivity within membranes (J. I. Alakoskela & P. Kinnunen, 2001).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran to form 4-nitrobenzyl-3,4-dihydro-2H-pyran. This intermediate is then reacted with 2-aminobenzamide to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide. The final step involves the reaction of this intermediate with 4-fluorobenzylamine and butyryl chloride to form the target compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3,4-dihydro-2H-pyran", "2-aminobenzamide", "4-fluorobenzylamine", "butyryl chloride" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 4-nitrobenzyl-3,4-dihydro-2H-pyran.", "Step 2: Reaction of 4-nitrobenzyl-3,4-dihydro-2H-pyran with 2-aminobenzamide in the presence of a base to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide.", "Step 3: Reaction of 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide with 4-fluorobenzylamine and butyryl chloride in the presence of a base to form N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS-Nummer |
899901-68-9 |
Molekularformel |
C26H23FN4O5 |
Molekulargewicht |
490.491 |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
InChI-Schlüssel |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)


![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)